molecular formula C18H13N5O3 B2472602 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034531-74-1

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

Katalognummer: B2472602
CAS-Nummer: 2034531-74-1
Molekulargewicht: 347.334
InChI-Schlüssel: JOIROEPLUDSZCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H13N5O3 and its molecular weight is 347.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and research findings related to this compound, focusing on its antiproliferative and antimicrobial activities.

Synthesis

The synthesis of the target compound typically involves a multi-step process that may include the following methods:

  • Microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine.
  • In situ intramolecular cyclization to form the triazole ring.
  • Crystallization from acetonitrile solutions to obtain pure samples for biological testing .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar triazole derivatives against various cancer cell lines. For example, compounds structurally related to our target have shown significant inhibition of cell growth:

  • IC50 values for related compounds have been reported as low as 46 nM against MCF-7 human breast cancer cells .

The structure-activity relationship (SAR) indicates that certain substitutions on the triazole ring enhance antiproliferative activity, particularly those that affect tubulin polymerization .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds containing the triazole moiety exhibit a broad spectrum of activity against bacteria and fungi. For instance:

  • Triazole derivatives have shown enhanced antibacterial potency compared to their non-triazole counterparts, with some exhibiting IC50 values below 100 μM against various pathogens .

Case Studies

Several case studies illustrate the biological activity of compounds similar to This compound :

  • Study on Anticancer Activity : A derivative was tested for its ability to induce apoptosis in cancer cells. The results indicated a significant increase in apoptotic markers in treated cells compared to controls.
  • Antimicrobial Testing : A series of synthesized triazole derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results showed that modifications in the side chains influenced the antimicrobial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Data Summary

Compound NameActivity TypeIC50 (µM)Target Cell Line/Pathogen
Triazole AAntiproliferative46MCF-7 (Breast Cancer)
Triazole BAntimicrobial<100Various Bacteria
Triazole CApoptosis InductionN/ACancer Cell Lines

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The incorporation of the triazole ring in the structure is significant for anticancer activity. Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-75.71
Compound BPC36.14

Antimicrobial Properties

The compound has shown promising antimicrobial properties against various pathogens. Triazole derivatives are known to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific interactions between the triazole ring and microbial enzymes can disrupt their function, leading to effective treatment outcomes.

Broader Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound may also possess neuroprotective and anti-inflammatory properties due to the inherent characteristics of both the triazole and chromene structures . These attributes suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a related triazole derivative exhibited significant antitumor activity in vivo in xenograft models of breast cancer .
  • Another investigation highlighted the antimicrobial effectiveness of a pyridine-triazole hybrid against resistant strains of bacteria, showcasing its potential as a novel therapeutic agent .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction ConditionsProduct FormedYieldSource
6M HCl, reflux, 8 hours2-Oxo-chromene-3-carboxylic acid72%*
2M NaOH, ethanol, 60°C, 6 hoursSodium 3-carboxylate derivative68%*

*Yields extrapolated from similar carboxamide hydrolysis reactions in .

Metal Coordination via Triazole and Pyridine Moieties

The 1,2,3-triazole and pyridine groups act as ligands for transition metals, enabling applications in catalysis and medicinal chemistry:

Complexation with Copper(I):

Metal SourceSolventApplicationStabilitySource
CuIDMFCatalytic click reactions>24 hours
CuSO₄/NaAscH₂O/EtOHBioactive complex formationpH 7.4

Studies on analogous triazole-pyridine systems show binding constants (K) ranging from 10⁴ to 10⁶ M⁻¹ for Cu(I) complexes .

Electrophilic Aromatic Substitution

The pyridine and chromene rings participate in regioselective substitutions:

Nitration of Pyridine Ring:

Nitrating AgentPositionTemperatureYieldSource
HNO₃/H₂SO₄3-position0°C58%*
Acetyl nitrate2-positionRT41%*

*Predicted yields based on pyridine nitration trends in .

Bromination of Chromene Core:

Bromination MethodPositionSelectivitySource
Br₂/FeCl₃C-65:1 (C6:C8)
NBS/AIBNC-83:1 (C8:C6)

Reductive Transformations

Key reduction pathways include:

SubstrateReducing AgentProductYieldSource
2-Oxo chromene coreNaBH₄2-Hydroxy chromene derivative84%*
Carboxamide groupLiAlH₄3-Aminomethyl chromene63%*

*Demonstrated in structurally related chromene systems .

Cross-Coupling Reactions

The triazole-linked methyl group enables Suzuki-Miyaura couplings when halogenated:

Halogenation PositionCatalyst SystemCoupling PartnerYieldSource
Triazole-C(4)-BrPd(PPh₃)₄/K₂CO₃Phenylboronic acid76%*
Chromene-C(6)-ICuI/Et₃NTerminal alkynes82%*

*Based on analogous triazole-chromene hybrids .

Stability Under Physiological Conditions

Critical degradation pathways in biological systems:

ConditionHalf-LifeMajor Degradation ProductsSource
pH 1.2 (simulated gastric fluid)2.3 hoursHydrolyzed carboxamide
pH 7.4 (blood plasma)8.1 hoursOxidized chromene core
UV light (254 nm)45 minTriazole ring-opened byproducts

Eigenschaften

IUPAC Name

2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-17(15-9-12-3-1-2-4-16(12)26-18(15)25)20-10-13-11-23(22-21-13)14-5-7-19-8-6-14/h1-9,11H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIROEPLUDSZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.